Iron;zirconium
Description
Iron-zirconium (Fe-Zr) compounds and alloys are critical materials in advanced industrial applications due to their unique thermal, mechanical, and chemical properties. These materials typically exist as intermetallic compounds (e.g., FeZr₂) or solid solutions, often synthesized via methods like ion-plasma deposition, thermal annealing, or aluminothermic reduction . Fe-Zr alloys exhibit high-temperature stability (melting points up to 1650°C), corrosion resistance, and low neutron-capture cross-sections, making them indispensable in nuclear reactors, aerospace components, and specialized steel production . For instance, zirconium iron alloys (FeZr) containing 15–45% Zr and 30–65% Si are used as deoxidizers and alloy additives in ultra-high-strength steels and cast iron .
Properties
CAS No. |
12160-13-3 |
|---|---|
Molecular Formula |
FeZr3 |
Molecular Weight |
329.52 g/mol |
IUPAC Name |
iron;zirconium |
InChI |
InChI=1S/Fe.3Zr |
InChI Key |
MYUWZSPTERTQGL-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Zr].[Zr].[Zr] |
Origin of Product |
United States |
Preparation Methods
Coprecipitation Methods
Coprecipitation is a widely employed technique for synthesizing iron-zirconium oxides and nanocomposites due to its simplicity and scalability. In one study, nano zirconium-iron oxide supported on activated carbon (ZIC) was prepared by coprecipitating zirconium oxychloride (ZrOCl₂·8H₂O) and iron chloride (FeCl₃) in a 1:1 molar ratio under alkaline conditions (pH 10.0). The mixture was hydrothermally treated at 180°C for 9 hours, resulting in uniformly dispersed nanoparticles with reduced agglomeration. Key parameters included:
| Parameter | Value |
|---|---|
| Zr:Fe molar ratio | 1:1 |
| Temperature | 180°C |
| Reaction time | 9 hours |
| Saturation magnetization | 1.89 emu/g |
The resulting ZIC exhibited enhanced adsorption capacity for antimony (Sb(V)) due to increased active sites from hydroxyl groups and metal oxides. Similarly, nanostructured Fe(III)-Zr(IV) mixed oxides (NHIZO) synthesized via coprecipitation at neutral pH demonstrated a Langmuir adsorption capacity of 65.5 mg/g for As(III), attributed to their nanocrystalline structure (16–21 nm) and high surface area.
Hydrothermal and Solvothermal Synthesis
Hydrothermal methods leverage high-pressure and high-temperature conditions to achieve crystallinity and phase purity. Iron-manganese-doped sulfated zirconia nanoparticles were synthesized by hydrothermally impregnating FeCl₃·6H₂O and ZrCl₄ with sulfate precursors, followed by calcination at 650°C. The material exhibited both Lewis and Brønsted acidic sites, critical for catalytic applications:
- Surface area : 57.0 m²/g (BET method)
- Pore size : 39 nm
- Cytotoxicity : Effective against MDA-MB231 and HepG2 cancer cells (7.8–500 μg/mL).
Another study utilized a one-pot hydrothermal approach to prepare Fe-Zr@PDA@CMCS hydrogels for photothermal therapy. Dopamine self-polymerized around Fe³⁺ and Zr⁴⁺ ions, forming nanoparticles that were crosslinked with carboxymethyl chitosan. The hydrogel demonstrated a photothermal conversion efficiency of 52% under near-infrared irradiation.
Transmetalation and Organometallic Approaches
Organometallic synthesis enables precise control over molecular architectures. Di- and trinuclear iron-zirconium porphyrinoclathrochelates were prepared via transmetalation between iron(II) clathrochelate precursors and zirconium(IV)-porphyrin complexes. Key steps included:
- Reacting n-butylboron-capped iron clathrochelates with Zr-tetraphenylporphyrin dichloride.
- Purification via column chromatography.
- Characterization by XRD, NMR, and magnetic circular dichroism.
These complexes exhibited weak electronic coupling between porphyrin units, making them suitable for studying redox interactions in catalytic systems.
Sol-Gel and Calcination Techniques
The sol-gel method facilitates homogeneous mixing at the molecular level. A nanostructured Fe(III)-Zr(IV) binary oxide was synthesized by hydrolyzing Fe(NO₃)₃ and ZrOCl₂ in aqueous ammonia, followed by drying at 110°C and calcination at 400°C. The material’s physicochemical properties included:
| Property | Value |
|---|---|
| Crystallite size | 16–21 nm |
| Surface area | 187 m²/g |
| Pore volume | 0.29 cm³/g |
This oxide demonstrated efficient As(III) removal via physisorption, with an enthalpy change (ΔH°) of +12.4 kJ/mol.
Metal-Organic Framework (MOF) Synthesis
Zirconium-based MOFs incorporating iron clathrochelate ligands were synthesized using hexanuclear Zr₆ clusters and dicarboxylic acid linkers. Zr-GU-1, a crystalline MOF with butyl side chains, exhibited:
- BET surface area : 680 m²/g
- Pore volume : 0.37 cm³/g
- Stability : Retained structure in water and organic solvents.
These MOFs are promising for gas storage and heterogeneous catalysis due to their porosity and stability.
Biomedical Composite Preparation
Iron-zirconium composites are increasingly used in biomedicine. A Fe-Zr@PDA@CMCS hydrogel synthesized via hydrothermal methods combined Fenton reactions (Fe³⁺/Zr⁴⁺) and photothermal therapy (polydopamine). Key results included:
- - OH production : Enhanced in tumor microenvironments (pH 5.0).
- Swelling ratio : 300% in acidic conditions, ensuring controlled drug release.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Applications |
|---|---|---|---|
| Coprecipitation | Scalable, low cost | Agglomeration issues | Adsorbents, catalysts |
| Hydrothermal | High crystallinity | Energy-intensive | Biomedical, catalysis |
| Transmetalation | Molecular precision | Complex synthesis | Redox studies |
| Sol-Gel | Homogeneous mixing | Long processing times | Environmental remediation |
| MOF synthesis | High porosity | Sensitivity to moisture | Gas storage, catalysis |
Chemical Reactions Analysis
Types of Reactions: Iron-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions:
Oxidation: Iron-zirconium compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of iron oxide and zirconium oxide.
Reduction: Reduction reactions often involve the use of hydrogen gas or carbon monoxide as reducing agents. These reactions are conducted at high temperatures to ensure complete reduction of the metal oxides.
Major Products: The major products formed from these reactions include iron oxide, zirconium oxide, and various iron-zirconium halides. These products have distinct properties and are used in different applications, such as catalysis and materials science .
Scientific Research Applications
Iron-zirconium compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: In biological research, iron-zirconium compounds are investigated for their potential use in drug delivery systems and as imaging agents.
Industry: In industrial applications, these compounds are used in the production of high-performance materials, such as coatings and ceramics.
Mechanism of Action
The mechanism of action of iron-zirconium compounds depends on their specific application. In catalysis, these compounds often act as Lewis acids, facilitating the transfer of electrons and promoting chemical reactions. In drug delivery systems, the compounds can encapsulate therapeutic agents and release them in a controlled manner, targeting specific cells or tissues .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of iron-zirconium compounds vary based on their application. For example, in catalysis, the active sites on the compound’s surface interact with reactant molecules, lowering the activation energy and increasing reaction rates. In biological applications, the compounds may interact with cellular receptors or enzymes, influencing cellular processes and therapeutic outcomes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Phase Stability
Fe-Zr alloys are compared to other transition-metal systems, such as Ti-Fe-Zr and Sn-Fe-Zr , to evaluate phase behavior. In layered Zr-Fe-Sn systems, annealing at 750°C leads to the formation of α-Fe(Sn, Zr) solid solutions and intermetallics like (Ti₁₋yZrᵧ)₂Fe, which enhance hydrogenation kinetics in TiFe alloys . In contrast, pure Fe-Zr systems form FeZr₂ with a distinct cubic structure, whereas Cu-Zr oxides (e.g., Cu₁₀Zr₇) develop surface oxides under thermal stress, showing lower structural coherence .
Table 1: Phase Stability and Composition
Mechanical and Thermal Properties
Fe-Zr alloys outperform Zr-Sn and Ti-Fe systems in high-temperature environments. For example:
- Vacancy Migration Energies : Both Fe and Zr exhibit similar vacancy migration energies (0.55–0.65 eV), contributing to comparable thermal stability in alloys. However, Zr’s hexagonal close-packed (hcp) structure introduces anisotropy, unlike Fe’s body-centered cubic (bcc) lattice .
- Hydrogen Embrittlement : Zr alloys (e.g., Zr-H systems) show severe hydrogen-induced fracture under tensile stress, whereas Fe-Zr intermetallics resist embrittlement due to stable oxide layers .
Key Research Findings and Challenges
- Synergistic Effects : Ternary systems (e.g., Sn-Zr-Fe) demonstrate enhanced solid-solution strengthening but require precise stoichiometric control to avoid brittleness .
- Limitations : Pure Fe-Zr alloys suffer from reduced ductility at high Zr concentrations (>45%), necessitating alloying with Nb or Si for improved toughness .
- Future Directions : Advanced characterization techniques (e.g., thermodiffractometry) are needed to resolve phase ambiguities in multi-component Zr alloys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
